3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCJLZEHLTUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the amine group enhances its reactivity and potential for forming hydrogen bonds with biological macromolecules.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. The oxazole moiety can modulate enzyme activity and receptor signaling pathways, leading to various biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific serine proteases, impacting processes like neurodegeneration and inflammation.
- Modulation of Protein–Protein Interactions (PPIs) : Recent studies suggest that oxazole derivatives can influence PPIs, which are crucial for cellular signaling and function.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit antimicrobial properties. For instance, studies have shown that certain oxazole-based compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
This compound has been investigated for its anticancer activities. It has shown efficacy in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways .
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Studies have demonstrated that it can reduce α-synuclein aggregation and enhance the activity of protein phosphatase 2A (PP2A), which is crucial for neuronal health .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus with an IC50 value of 12 µM .
- Neuroprotection : In a mouse model of Parkinson's disease, treatment with HUP-55 (a related oxazole-based compound) resulted in restored motor function and reduced oxidative stress markers .
- Cancer Cell Line Studies : In vitro assays showed that the compound effectively inhibited cell growth in various cancer cell lines, including those expressing BCR-ABL fusion proteins commonly associated with chronic myeloid leukemia (CML) .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target/Effect | IC50 Value |
|---|---|---|---|
| Antimicrobial | 3-(1,2-Oxazol-4-yl)propan-1-amine | Staphylococcus aureus | 12 µM |
| Anticancer | HUP-55 | BCR-ABL expressing CML cells | 67 nM |
| Neuroprotective | HUP-55 | α-synuclein aggregation | IC50 = 5 nM |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely $ \text{C}6\text{H}{11}\text{ClN}_2\text{O} $ (exact formula depends on salt stoichiometry).
- Molecular Weight : Estimated ~216.7 g/mol (hydrochloride form; derived from hydrobromide data in ).
- CAS Number : EN300-138729 (hydrobromide analog: EN300-138729).
- Purity : ≥95% (typical for catalog compounds).
Comparison with Structurally Similar Compounds
The compound is compared below with analogs featuring heterocyclic or aromatic substituents, drawn from commercial catalog data and research applications.
Structural and Functional Differences
Key Observations :
Pyrrolidinone-based compounds () prioritize conformational rigidity and hydrophobic interactions, making them suitable for central nervous system targets.
Substituent Effects :
- Aryl substituents (e.g., dimethoxyphenyl in ) increase lipophilicity, favoring membrane permeability but reducing solubility. Oxazole and triazole rings balance polarity and aromaticity, optimizing drug-like properties.
Applications: Oxazole and triazole derivatives are prevalent in kinase inhibitors and antimicrobial agents due to their electronic diversity. Pyrrolidinones are often used in neuromodulators.
Physicochemical and Pharmacokinetic Trends
- Solubility : Oxazole and triazole derivatives generally exhibit moderate aqueous solubility due to polar heteroatoms, while aryl-substituted amines (e.g., dimethoxyphenyl) require formulation aids.
- Metabolic Stability : Methyl groups on triazole rings () enhance metabolic stability compared to oxazole’s oxygen, which may undergo oxidative metabolism.
Preparation Methods
Oxazole Ring Formation
The 1,2-oxazole ring can be synthesized by various cyclization methods, including:
Cyclization of α-hydroxyketones with amides or amidoximes
This approach involves the condensation of α-hydroxyketones with amidoximes under dehydrating conditions to form the oxazole ring.Oxidative cyclization of appropriate precursors
Oxidants such as ferric chloride in acetic acid have been used to promote cyclodehydrogenation reactions forming oxazole derivatives.Cyclization via hydrazide intermediates
Hydrazides derived from esters or acids can be cyclized to oxazole rings using reagents like phosphoryl chloride or thionyl chloride, often under reflux conditions.
Attachment of the Propan-1-amine Chain
Once the oxazole ring is formed, the propan-1-amine moiety can be introduced by:
Nucleophilic substitution
Halogenated propan-1-amine derivatives can be reacted with the oxazole ring under basic conditions to attach the side chain.Reductive amination
Aldehyde or ketone intermediates bearing the oxazole ring can be reacted with ammonia or amines followed by reduction to yield the amine side chain.Direct alkylation
Alkylation of oxazole nitrogen or carbon atoms with suitable alkyl halides bearing protected amine groups, followed by deprotection.
Formation of Hydrochloride Salt
The free base 3-(1,2-oxazol-4-yl)propan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability and handling.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxazole ring formation | α-Hydroxyketone + amidoxime, dehydrating agent, heat | Formation of 1,2-oxazole core |
| 2 | Side chain attachment | Halogenated propan-1-amine derivative, base (e.g., NaOH, K2CO3), solvent (e.g., DMF) | 3-(1,2-Oxazol-4-yl)propan-1-amine free base |
| 3 | Salt formation | HCl in ethanol or ether | This compound |
Detailed Research Findings and Analysis
Oxazole ring synthesis is often the rate-determining step, requiring precise control of reaction conditions such as temperature, solvent, and time to maximize yield and purity.
Hydrazide intermediates have been widely used for oxazole derivatives synthesis, where esters are converted to hydrazides and then cyclized using reagents like phosphoryl chloride or thionyl chloride under reflux, yielding oxazole rings with good selectivity.
Microwave-assisted synthesis has been reported to enhance reaction rates and yields for oxazole derivatives by providing uniform heating and reducing reaction times.
Purification methods include recrystallization from mixed solvents such as DMF:methanol or chromatographic techniques to isolate the hydrochloride salt in high purity.
Yields for the overall synthesis of oxazole derivatives with amine side chains typically range from 50% to 80%, depending on the specific protocol and substituents.
Comparative Table of Preparation Approaches
| Preparation Step | Common Methods | Advantages | Limitations |
|---|---|---|---|
| Oxazole ring formation | Cyclization of α-hydroxyketones with amidoximes; hydrazide cyclization | High selectivity; well-established | Requires harsh reagents; sensitive to moisture |
| Side chain attachment | Nucleophilic substitution; reductive amination | Versatile; adaptable to various substituents | May require protection/deprotection steps |
| Salt formation | Treatment with HCl in organic solvent | Improves stability and solubility | Requires careful control to avoid over-acidification |
Q & A
Q. What are the recommended synthetic routes for 3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves constructing the oxazole ring via cyclization of precursors like β-keto esters or nitriles with hydroxylamine, followed by functionalization to introduce the propan-1-amine chain. For example, oxazole derivatives are synthesized using [1,3]-dipolar cycloaddition reactions, with subsequent alkylation or reductive amination to attach the amine group . Hydrochloride salt formation is achieved via acid-base titration. Optimization includes:
- Temperature control : Lower temperatures (<0°C) during cyclization to minimize side reactions.
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance oxazole ring stability.
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol) to isolate high-purity intermediates .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures rigorous characterization:
- NMR spectroscopy : - and -NMR confirm the oxazole ring (δ ~8.5–9.0 ppm for aromatic protons) and amine hydrochloride (δ ~2.5–3.5 ppm for -CH₂-NH₃⁺) .
- X-ray crystallography : SHELX software refines crystal structures to validate bond lengths and angles (e.g., oxazole N-O distance ~1.36 Å) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 161.63 for C₆H₁₁ClN₂O⁺) .
- Elemental analysis : Confirms stoichiometry (e.g., C: 44.1%, H: 6.8%, N: 17.2%) .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) and wavefunction analysis be applied to study the electronic properties of this compound?
- Methodological Answer : Computational workflows include:
- DFT calculations : Using the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy, predicting HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .
- Wavefunction analysis : Multiwfn software calculates bond orders (e.g., Mayer bond order ~1.2 for oxazole C-N bonds) and orbital compositions (e.g., 65% p-orbital contribution to oxazole π-system) .
- Solvent effects : Polarizable continuum models (PCM) simulate aqueous solubility, showing reduced stability at pH >7 due to amine deprotonation .
Q. What strategies are employed to resolve contradictions in experimental data during structural determination?
- Methodological Answer : Contradictions (e.g., conflicting NMR shifts or crystallographic R-factors) are addressed via:
- Cross-validation : Comparing X-ray data (SHELXL-refined) with DFT-optimized geometries to identify outliers .
- Topological analysis : Using Quantum Theory of Atoms in Molecules (QTAIM) to verify noncovalent interactions (e.g., hydrogen bonds between NH₃⁺ and Cl⁻ with bond critical points at ρ ~0.08 a.u.) .
- Dynamic simulations : Molecular dynamics (MD) at 298 K assess conformational flexibility, resolving discrepancies in NOESY spectra .
Q. How do noncovalent interactions influence the compound’s behavior in biological or supramolecular systems?
- Methodological Answer : Noncovalent interactions are mapped using:
- Electron density-derived metrics : Reduced density gradient (RDG) analysis identifies van der Waals interactions (e.g., oxazole-aromatic stacking) and hydrogen bonds (e.g., NH₃⁺···Cl⁻, bond length ~2.1 Å) .
- Docking studies : AutoDock Vina predicts binding affinities to biological targets (e.g., ΔG ~-8.2 kcal/mol for enzyme active sites), validated by mutagenesis assays .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy changes (ΔH ~-15 kJ/mol) during host-guest complexation .
Data Contradiction Analysis Example
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
